
Butyl 4,4,4-tribromobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 4,4,4-tribromobutanoate is an organic compound with the molecular formula C8H13Br3O2 It is a derivative of butanoic acid, where the hydrogen atoms at the fourth carbon position are replaced by bromine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4,4,4-tribromobutanoate typically involves the bromination of butyl butanoate. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound. The reaction conditions often include a solvent like carbon tetrachloride (CCl4) and a catalyst to facilitate the bromination process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process involves the continuous addition of butyl butanoate and bromine into the reactor, with the product being continuously removed and purified.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to butyl butanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Elimination Reactions: Under certain conditions, this compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in a polar solvent like water or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in a non-polar solvent.
Major Products Formed:
Substitution: Products like butyl 4-hydroxybutanoate or butyl 4-aminobutanoate.
Reduction: Butyl butanoate.
Elimination: Alkenes such as butyl 3-bromo-2-butenoate.
Wissenschaftliche Forschungsanwendungen
Butyl 4,4,4-tribromobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated compounds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants and other brominated products.
Wirkmechanismus
The mechanism of action of butyl 4,4,4-tribromobutanoate involves its interaction with nucleophiles and electrophiles. The bromine atoms in the compound make it highly reactive towards nucleophiles, leading to substitution reactions. The compound can also act as an electrophile in reactions with strong nucleophiles, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Butyl butanoate: A non-brominated analog used in flavorings and fragrances.
Butyl 4-bromobutanoate: A mono-brominated analog with similar reactivity but different applications.
Butyl 2,2,2-tribromoacetate: Another tribrominated ester with distinct chemical properties.
Uniqueness: Butyl 4,4,4-tribromobutanoate is unique due to the presence of three bromine atoms at the fourth carbon position, which significantly enhances its reactivity compared to its non-brominated and mono-brominated analogs. This makes it a valuable reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
6292-47-3 |
|---|---|
Molekularformel |
C8H13Br3O2 |
Molekulargewicht |
380.90 g/mol |
IUPAC-Name |
butyl 4,4,4-tribromobutanoate |
InChI |
InChI=1S/C8H13Br3O2/c1-2-3-6-13-7(12)4-5-8(9,10)11/h2-6H2,1H3 |
InChI-Schlüssel |
VHKPNXGXCFGLQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCC(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


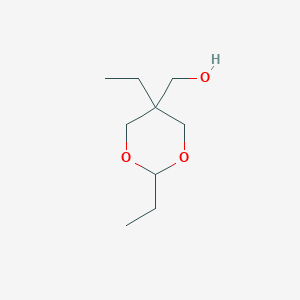
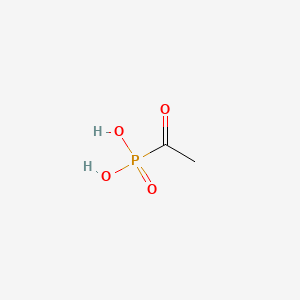

![3-(5-{[(3,5-Difluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)-2-methyl-6-(trifluoromethyl)pyridine](/img/structure/B14733838.png)
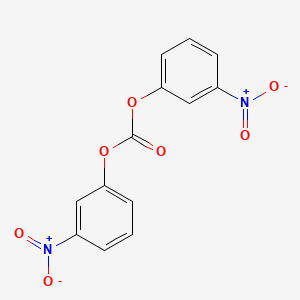
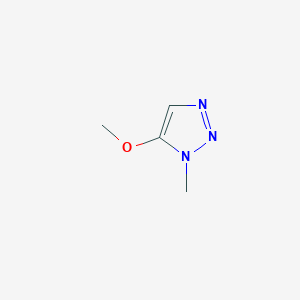
![1-[Bis(3-methylbutoxy)methoxy]-3-methylbutane](/img/structure/B14733843.png)
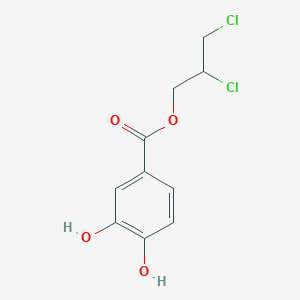
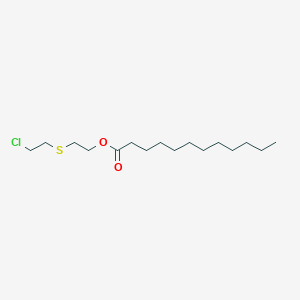
![2-(4-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B14733862.png)



![[Dimethyl(propyl)silyl]methyl acetate](/img/structure/B14733883.png)
